molecular formula C22H21FN4O B3768738 N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

Cat. No.: B3768738
M. Wt: 376.4 g/mol
InChI Key: CMFURHZVBSKWTM-UHFFFAOYSA-N
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Description

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide is a complex organic compound that features a combination of indole, pyrazole, and fluorophenyl groups

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-14-18-10-15(11-24-21(28)9-7-16-12-25-26-13-16)6-8-20(18)27-22(14)17-4-2-3-5-19(17)23/h2-6,8,10,12-13,27H,7,9,11H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFURHZVBSKWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCC3=CNN=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazole intermediates, followed by their coupling through a series of reactions including alkylation, acylation, and condensation.

    Indole Intermediate Synthesis: The indole intermediate can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrazole Intermediate Synthesis: The pyrazole intermediate is often prepared by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the indole and pyrazole intermediates through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is investigated for its potential effects on various biological pathways and its ability to modulate receptor activity.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The indole and pyrazole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(2-fluorophenyl)-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
  • N-[[2-(2-chlorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

Uniqueness

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
Reactant of Route 2
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N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

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